Tin sulfide (SnS)

Catalog No.
S564704
CAS No.
1314-95-0
M.F
SSn
M. Wt
150.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tin sulfide (SnS)

CAS Number

1314-95-0

Product Name

Tin sulfide (SnS)

IUPAC Name

tin(2+) sulfide

Molecular Formula

SSn

Molecular Weight

150.78 g/mol

InChI

InChI=1S/S.Sn/q-2;+2

InChI Key

DZXKSFDSPBRJPS-UHFFFAOYSA-N

SMILES

Array

Synonyms

tin sulfide, tin sulfide (SnS), tin sulfide (SnS2)

Canonical SMILES

S=[Sn]

The exact mass of the compound Tin(II) sulfide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Hydrogen Sulfide - Sulfides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tin(II) sulfide (SnS), CAS 1314-95-0, is a p-type semiconductor from the Group IV-VI metal chalcogenide family. Composed of earth-abundant and non-toxic elements, it is a subject of significant research interest as a sustainable alternative to materials like cadmium telluride (CdTe) and lead sulfide (PbS). Its key procurement-relevant feature is a direct optical band gap of approximately 1.3 eV, which is near-optimal for single-junction photovoltaic energy conversion according to the Shockley-Queisser limit. SnS crystallizes in an orthorhombic structure, which contributes to its distinct electronic and thermal properties relevant for applications in thin-film solar cells, near-infrared photodetectors, and mid-temperature thermoelectric devices.

Direct substitution between tin sulfides (SnS, SnS2, Sn2S3) is operationally invalid due to fundamental differences in tin's oxidation state (Sn(II) vs. Sn(IV)). This dictates distinct crystal structures, electronic properties, and precursor requirements. SnS (CAS 1314-95-0) is primarily an orthorhombic, p-type semiconductor, whereas SnS2 (CAS 1315-01-1) is a hexagonal, n-type material. This results in a critical divergence in optical band gap—~1.3 eV for SnS versus ~2.2 eV for SnS2—making SnS suitable as a primary absorber layer in solar cells, while SnS2 is often considered as a buffer or window material. Furthermore, synthesis protocols are incompatible; SnS is typically derived from Sn(II) precursors (e.g., SnCl2), while SnS2 requires Sn(IV) precursors (e.g., SnCl4), which have different handling, solubility, and reaction kinetics. Procuring the wrong tin sulfide will lead to complete failure in device fabrication and performance.

Optimal Band Gap for Single-Junction Photovoltaics vs. SnS2

For single-junction solar cell applications, the optical band gap of SnS is significantly more suitable than its common polytype, SnS2. Experimental measurements confirm the band gap of SnS films to be approximately 1.20-1.35 eV, which is very close to the 1.34 eV theoretical optimum for maximizing power conversion efficiency under the AM1.5 solar spectrum (Shockley-Queisser limit). In direct contrast, SnS2 exhibits a much larger band gap, typically measured at ~2.24 eV. This wider gap makes SnS2 poorly suited for use as a primary light-absorbing layer, as it cannot absorb a large portion of the solar spectrum.

Evidence DimensionOptical Band Gap (Eg)
Target Compound Data~1.3 eV
Comparator Or BaselineSnS2: ~2.24 eV
Quantified DifferenceSnS band gap is ~0.94 eV lower, placing it in the optimal range for solar absorption.
ConditionsThin film measurements at room temperature.

This fundamental property difference dictates that SnS, not SnS2, should be procured for developing the primary absorber layer in thin-film solar cells.

Favorable Thermoelectric Performance as a Low-Toxicity Alternative

SnS presents a compelling case as a non-toxic, earth-abundant thermoelectric material. While the analogue SnSe holds records for thermoelectric performance, p-type polycrystalline SnS demonstrates a respectable figure of merit (ZT). For instance, Na-doped SnS has achieved a peak ZT of ~0.65 at temperatures below 850 K. Further modeling based on experimental data predicts that with optimized carrier concentration (~1x10^20 cm^-3), a maximal ZT of 0.8 at 850 K is achievable. This performance, combined with its environmental and cost advantages, makes SnS a strategic choice over toxic, regulated alternatives like lead-based chalcogenides for mid-temperature waste heat recovery.

Evidence DimensionThermoelectric Figure of Merit (ZT)
Target Compound DataPeak ZT of ~0.65; predicted ZT of 0.8 at 850 K
Comparator Or BaselineLead-based thermoelectrics (e.g., PbTe) which have high ZT but significant toxicity.
Quantified DifferenceApproaches ZT values of ~1, which is a benchmark for viable thermoelectric materials, without using toxic lead.
ConditionsNa-doped polycrystalline SnS, measured at elevated temperatures (<850 K).

For applications where material toxicity, environmental regulations (e.g., RoHS), and cost are primary drivers, SnS offers a viable thermoelectric performance profile without the liabilities of lead-based compounds.

Distinct Precursor & Process Compatibility for Thin-Film Deposition

The selection of SnS dictates a specific set of compatible chemical precursors and deposition processes, which are distinct from those for SnS2. SnS thin films are synthesized from tin(II) sources, such as SnCl2 or tin(II) dithiocarbamate complexes. In contrast, SnS2 synthesis requires tin(IV) sources like SnCl4·5H2O. This choice has direct procurement and processing implications: Sn(II) and Sn(IV) halides have different volatilities, decomposition temperatures, and reactivity with sulfur sources (e.g., H2S). For example, in chemical vapor transport, the specific choice of precursor and temperature profile determines whether SnS, SnS2, or mixed phases are formed. Procuring SnS powder directly provides a reliable starting material for physical vapor deposition (PVD) methods like thermal evaporation, bypassing the complexities of reactive synthesis from incompatible precursors.

Evidence DimensionRequired Precursor Oxidation State
Target Compound DataTin(II), e.g., SnCl2
Comparator Or BaselineSnS2 requires Tin(IV), e.g., SnCl4
Quantified DifferenceFundamentally different chemical pathways and reaction conditions.
ConditionsChemical synthesis routes such as CVD, spray pyrolysis, or solvothermal methods.

This ensures process compatibility; a buyer with a process optimized for Sn(II) chemistry or direct evaporation cannot substitute SnS2 raw material or Sn(IV) precursors without complete process redevelopment.

Absorber Layer for Non-Toxic, Earth-Abundant Thin-Film Solar Cells

SnS is a primary candidate for the active absorber layer in next-generation thin-film photovoltaic devices. Its direct band gap of ~1.3 eV is ideally matched to the solar spectrum for efficient energy conversion in a single-junction architecture. This makes it a direct, environmentally benign alternative to CdTe and CIGS materials, which face concerns over toxicity and elemental scarcity. Procuring high-purity SnS is the correct choice for research and manufacturing focused on sustainable solar energy.

Lead-Free Near-Infrared (NIR) Photodetectors

The ~1.3 eV band gap of SnS corresponds to an absorption edge in the near-infrared (~950 nm), making it suitable for NIR photodetector applications. This positions SnS as a viable, low-toxicity substitute for lead sulfide (PbS) detectors, which are widely used in the 1-3 µm range but are subject to environmental and health-related restrictions (e.g., RoHS). SnS-based devices offer a pathway to developing high-performance, lead-free NIR sensing technologies.

P-Type Semiconductor for Mid-Temperature Thermoelectric Generators

As a stable p-type semiconductor with intrinsically low thermal conductivity, SnS is well-suited for thermoelectric modules designed for waste heat recovery in the 300-600°C range. Its favorable thermoelectric figure of merit (ZT), coupled with the low cost and low toxicity of its constituent elements, makes it a practical choice for scaling up thermoelectric generation in industrial settings where lead- or tellurium-based materials may be undesirable.

Physical Description

Dry Powder; Other Solid
Dark gray or black solid; [Merck Index] Gray fragments; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

1

Exact Mass

151.874274 Da

Monoisotopic Mass

151.874274 Da

Heavy Atom Count

2

UNII

J4580W867H

GHS Hazard Statements

Aggregated GHS information provided by 75 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 45 of 75 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 30 of 75 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1314-95-0

Wikipedia

Tin(II) sulfide

General Manufacturing Information

Transportation Equipment Manufacturing
All Other Chemical Product and Preparation Manufacturing
Tin sulfide (SnS): ACTIVE

Dates

Last modified: 08-15-2023

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